- Preparation of aryl-substituted acetamide and pyrrolidin-2-one derivatives for the treatment of seizures, World Intellectual Property Organization, , ,

Cas no 93748-19-7 (2-(4-Fluorophenyl)-2-methylpropanoic acid)

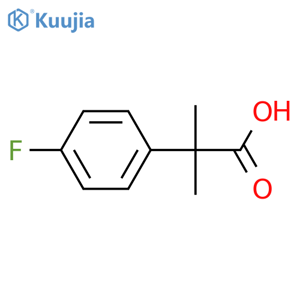

93748-19-7 structure

Product Name:2-(4-Fluorophenyl)-2-methylpropanoic acid

CAS No:93748-19-7

Molecular Formula:C10H11FO2

Molecular Weight:182.191546678543

CID:1057385

2-(4-Fluorophenyl)-2-methylpropanoic acid Properties

Names and Identifiers

-

- 2-(4-Fluorophenyl)-2-methylpropanoic acid

- 2-(4-Fluorophenyl)-2-methylpropionic acid

- 4-Fluoro-α,α-dimethylbenzeneacetic acid (ACI)

-

- InChIKey: IOSAIRIBZLAABD-UHFFFAOYSA-N

- Inchi: 1S/C10H11FO2/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h3-6H,1-2H3,(H,12,13)

- SMILES: O=C(C(C)(C)C1C=CC(F)=CC=1)O

Computed Properties

- Exact Mass: 182.07400

- Hydrogen Bond Donor Count: 1

- Hydrogen Bond Acceptor Count: 2

- Rotatable Bond Count: 2

- Heavy Atom Count: 13

Experimental Properties

- LogP: 2.18790

- PSA: 37.30000

- Boiling Point: 268.8±15.0 ºC (760 Torr),

- Flash Point: 116.3±20.4 ºC,

- Solubility: Very slightly soluble (0.55 g/l) (25 º C),

- Density: 1.175±0.06 g/cm3 (20 ºC 760 Torr),

2-(4-Fluorophenyl)-2-methylpropanoic acid Security Information

- HazardClass:IRRITANT

2-(4-Fluorophenyl)-2-methylpropanoic acid Customs Data

- HS CODE:2916399090

- Customs Data:

China Customs Code:

2916399090Overview:

2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

Summary:

2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-(4-Fluorophenyl)-2-methylpropanoic acid Pricemore >>

| Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P0061XU-100mg |

2-(4-Fluorophenyl)-2-methylpropanoic acid |

93748-19-7 | 98% | 100mg |

$34.00 | 2025-02-21 | |

| A2B Chem LLC | AC81650-100mg |

2-(4-Fluorophenyl)-2-methylpropanoic acid |

93748-19-7 | 95% | 100mg |

$33.00 | 2024-07-18 | |

| Aaron | AR006266-100mg |

2-(4-Fluorophenyl)-2-methylpropanoic acid |

93748-19-7 | 97% | 100mg |

$45.00 | 2025-01-23 | |

| abcr | AB587873-250mg |

2-(4-Fluorophenyl)-2-methylpropanoic acid; . |

93748-19-7 | 250mg |

€205.60 | |||

| Alichem | A019116880-5g |

2-(4-Fluorophenyl)-2-methylpropanoic acid |

93748-19-7 | 95% | 5g |

$604.20 | 2023-08-31 | |

| Ambeed | A357042-100mg |

2-(4-Fluorophenyl)-2-methylpropanoic acid |

93748-19-7 | 98% | 100mg |

$46.0 | ||

| Apollo Scientific | PC902103-1g |

2-(4-Fluorophenyl)-2-methylpropanoic acid |

93748-19-7 | 98% | 1g |

£173.00 | 2025-02-22 | |

| Enamine | EN300-68812-0.05g |

2-(4-fluorophenyl)-2-methylpropanoic acid |

93748-19-7 | 95% | 0.05g |

$45.0 | 2023-04-20 | |

| eNovation Chemicals LLC | D399642-1g |

2-(4-Fluorophenyl)-2-methylpropanoic Acid |

93748-19-7 | 95% | 1g |

$745 | 2022-10-16 | |

| TRC | F621233-100mg |

2-(4-Fluorophenyl)-2-methylpropanoic acid |

93748-19-7 | 100mg |

$75.00 | 2023-05-18 |

2-(4-Fluorophenyl)-2-methylpropanoic acid Synthesis

Synthetic Circuit 1

Reaction Conditions

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 24 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled

1.3 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 24 h, 95 °C

1.4 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled

1.3 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 24 h, 95 °C

1.4 Reagents: Hydrochloric acid Solvents: Water

Reference

Synthetic Circuit 2

Reaction Conditions

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2

Reference

- Method for preparing α-(4-substituted-phenyl)isobutyric acid, China, , ,

Synthetic Circuit 3

Reaction Conditions

1.1 Reagents: Sodium hydroxide Solvents: Water ; 16 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

Reference

- Triazolopyridine ethers as potent, orally active mGlu2 positive allosteric modulators for treating schizophrenia, Bioorganic & Medicinal Chemistry, 2017, 25(2), 496-513

Synthetic Circuit 4

Reaction Conditions

1.1 Reagents: Sodium hydroxide Solvents: Water ; 16 h, reflux

Reference

- Preparation of triazolopyridine ether derivatives useful in treatment of neurological and psychiatric disorders, World Intellectual Property Organization, , ,

Synthetic Circuit 5

Reaction Conditions

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; overnight, 100 °C; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

Reference

- Preparation of aminosulfonyl-N-thiadiazolylbenzamide for use as IL-8 receptor antagonists, World Intellectual Property Organization, , ,

Synthetic Circuit 6

Reaction Conditions

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 30 min, 0 °C

1.2 overnight, 0 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 overnight, 0 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

Reference

- Migrative Carbofluorination of Saturated Amides Enabled by Pd-Based Dyotropic Rearrangement, Journal of the American Chemical Society, 2022, 144(31), 14047-14052

Synthetic Circuit 7

Reaction Conditions

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; overnight, 60 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

Reference

- Cobalt catalyzed carbonylation of unactivated C(sp3)-H bonds, Chemical Science, 2017, 8(3), 2431-2435

Synthetic Circuit 8

Reaction Conditions

1.1 Reagents: Potassium hydroxide Solvents: Ethylene glycol , Water ; rt; 48 h, 100 °C; 100 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

Reference

- Palladium(II)-Catalyzed Directed Trifluoromethylthiolation of Unactivated C(sp3)-H Bonds, Journal of Organic Chemistry, 2015, 80(8), 4204-4212

Synthetic Circuit 9

Reaction Conditions

1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 4 h, reflux; reflux → rt

Reference

- Naphthalenone compounds exhibiting prolyl hydroxylase inhibitory activity, compositions, preparation and uses thereof, World Intellectual Property Organization, , ,

Synthetic Circuit 10

Reaction Conditions

Reference

- Amide derivatives as kinase inhibitors and their preparation, pharmaceutical compositions and used in the treatment of diseases, World Intellectual Property Organization, , ,

Synthetic Circuit 11

Reaction Conditions

Reference

- Substituent effect on the acetolysis of neophyl p-bromobenzenesulfonates, Memoirs of the Faculty of Science, 1984, 14(2), 319-32

2-(4-Fluorophenyl)-2-methylpropanoic acid Raw materials

- ethyl 2-(4-fluorophenyl)-2-methylpropanoate

- 3-Bromo-2,2-dimethylpropyl 4-fluoro-α,α-dimethylbenzeneacetate

- Methyl 2-(4-fluorophenyl)acetate

- 4-Fluorophenylacetic acid

- Methyl 2-(4-fluorophenyl)-2-methylpropanoate

- 2-(4-Fluorophenyl)-2-methylpropanenitrile

2-(4-Fluorophenyl)-2-methylpropanoic acid Preparation Products

2-(4-Fluorophenyl)-2-methylpropanoic acid Related Literature

-

Gill M. Biesold,Zhitao Kang,Brent Wagner Nanoscale Adv., 2023,5, 2038-2044

-

Bhuvanendran Revamma Sreelekshmy,Rubina Basheer,Savithri Sivaraman,Vipinlal Vasudevan,Liju Elias J. Mater. Chem. A, 2020,8, 6041-6056

-

5. Back cover

-

Sjoerd A. Veldhuis,Xin Yu Chin,Natalia Yantara,Xiaodong Chen Phys. Chem. Chem. Phys., 2018,20, 5918-5925

-

Arnau Call Chem. Commun., 2018,54, 9643-9646

-

Zhou Wang,Guang-Lin Zhao J. Mater. Chem. C, 2014,2, 9406-9411

Recommended suppliers

Amadis Chemical Company Limited

(CAS:93748-19-7)2-(4-Fluorophenyl)-2-methylpropanoic acid

Purity:99%/99%

Quantity:1g/5g

Price($):172.0/421.0